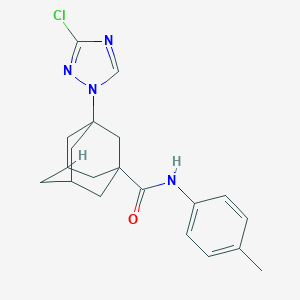
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a chlorinated substituent, and an adamantane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Adamantane Derivative Formation: The adamantane core can be introduced through a Friedel-Crafts alkylation reaction using adamantane and suitable alkylating agents.
Amide Bond Formation: The final step involves coupling the triazole and adamantane derivatives through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the adamantane core.
Reduction: Reduction reactions could target the triazole ring or the amide bond.
Substitution: The chlorine atom on the triazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore. The triazole ring is a common motif in many bioactive molecules, and the adamantane core can enhance the compound’s stability and bioavailability.
Medicine
Medically, the compound could be explored for its potential therapeutic applications. Triazole-containing compounds are known for their antifungal, antibacterial, and antiviral properties.
Industry
In the industrial sector, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane core might enhance membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-phenyl-1-adamantanecarboxamide
Uniqueness
What sets 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE apart is the specific combination of the triazole ring, the chlorinated substituent, and the adamantane core. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C20H23ClN4O |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(4-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-4-16(5-3-13)23-17(26)19-7-14-6-15(8-19)10-20(9-14,11-19)25-12-22-18(21)24-25/h2-5,12,14-15H,6-11H2,1H3,(H,23,26) |
Clé InChI |
JAEFIHCCNDLHRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















